molecular formula C11H19ClO2 B2873037 Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate CAS No. 2137598-25-3

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate

Cat. No.: B2873037
CAS No.: 2137598-25-3
M. Wt: 218.72
InChI Key: UEZNCSNRHPZLPT-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H19ClO2 It is a cyclobutane derivative that features a tert-butyl ester group and a 2-chloroethyl substituent

Scientific Research Applications

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and aldehydes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it may participate in metabolic pathways that result in the formation of active metabolites with specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • Tert-butyl bis(2-chloroethyl)carbamate

Uniqueness

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-10(2,3)14-9(13)11(7-8-12)5-4-6-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZNCSNRHPZLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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